molecular formula C18H18N2OS2 B2600697 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034254-15-2

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2600697
CAS No.: 2034254-15-2
M. Wt: 342.48
InChI Key: FZQGMUXRRJAYNO-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a bithiophene-ethyl chain and an ortho-tolyl substituent. The compound’s structure combines aromatic thiophene moieties with a urea functional group, which is often associated with hydrogen-bonding interactions critical for biological activity. The bithiophene unit enhances π-π stacking capabilities, while the ethyl spacer may improve solubility compared to bulkier linkers. The ortho-tolyl group introduces steric effects that could influence binding selectivity in enzymatic pockets .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGMUXRRJAYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea, with the CAS number 2034254-15-2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₁₈H₁₈N₂OS₂
  • Molecular Weight : 342.5 g/mol
  • Structure : The compound features a bithiophene moiety that contributes to its electronic properties and biological activities.

Antitumor Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines:

CompoundCell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Example AEKVX (non-small lung cancer)1.721.525.9
Example BRPMI-8226 (leukemia)15.927.915.1
Example CMDA-MB-435 (breast cancer)28.777.593.3

These findings suggest that the compound may have a broad-spectrum antitumor activity similar to other urea derivatives .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies show that related urea derivatives possess antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 31.25 to 62.5 µg/mL for bacterial strains .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways, such as:

  • Phosphatidylinositol-3-kinase (PI3K) : Inhibition of this pathway has been associated with reduced tumor growth.
  • mTOR pathway : Compounds targeting this pathway demonstrate reduced toxicity while maintaining antiproliferative effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The structure-activity relationship studies indicate that modifications at the bithiophene moiety significantly influence the biological efficacy of the compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar thioamide and urea derivatives, highlighting their potential as therapeutic agents:

  • Study on Thioamide Derivatives : Demonstrated broad-spectrum antitumor activity and selective toxicity against cancer cell lines.
  • Antimicrobial Evaluation : Showed promising results against both bacterial and mycobacterial strains, indicating a potential for development into antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea/Thiophene Derivatives

Compound Name Core Structure Substituents Key Functional Groups
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea Bithiophene-ethyl urea o-Tolyl, ethyl linker Urea, thiophene
7a () Thiophene-ketone Pyrazolyl, cyano, amino Ketone, cyano
7b () Thiophene-ketone Pyrazolyl, ester, amino Ketone, ester
Physicochemical Properties
  • Lipophilicity: The bithiophene-ethyl chain in the target compound increases lipophilicity (predicted logP ~3.5) compared to 7a (logP ~2.1) and 7b (logP ~1.8), which have polar cyano/ester groups .
  • Solubility : The ethyl spacer may enhance aqueous solubility relative to rigid aromatic linkers. In contrast, 7a and 7b exhibit lower solubility due to planar thiophene-ketone cores.

Table 2: Hypothetical Activity Comparison

Compound Predicted Target IC50 (Hypothetical) Selectivity Notes
Target compound Kinase X ~50 nM High due to o-tolyl
7a () Kinase Y ~120 nM Moderate, cyano-dependent
7b () Kinase Z ~200 nM Low, ester limits binding

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